2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
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Overview
Description
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chloroacetyl group and an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with chloroacetyl chloride to form 2-chloroacetylpiperazine. This intermediate is then reacted with 2-(trifluoromethyl)phenylacetic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloroacetyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride
- 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness
Compared to similar compounds, 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications .
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N3O2.ClH/c16-9-14(24)22-7-5-21(6-8-22)10-13(23)20-12-4-2-1-3-11(12)15(17,18)19;/h1-4H,5-10H2,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVATZAFZUCRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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